molecular formula C16H22N4O3 B11529817 (3E)-N-ethyl-3-{[[(4-ethylphenyl)amino](oxo)acetyl]hydrazono}butanamide

(3E)-N-ethyl-3-{[[(4-ethylphenyl)amino](oxo)acetyl]hydrazono}butanamide

Cat. No.: B11529817
M. Wt: 318.37 g/mol
InChI Key: KATUVQAGJGACAU-YBFXNURJSA-N
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Description

(3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a butanamide backbone. Its synthesis and reactions are of significant interest to researchers due to its potential utility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting with the preparation of the core butanamide structure. This is followed by the introduction of the ethyl and phenyl groups through a series of chemical reactions. Common reagents used in these reactions include ethylamine, phenyl isocyanate, and formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

(3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-ETHYL-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: This compound is similar in structure but contains a methyl group instead of an ethyl group on the phenyl ring.

    (3E)-N-ETHYL-3-({[(4-CHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: This compound has a chlorine atom on the phenyl ring instead of an ethyl group.

Uniqueness

The uniqueness of (3E)-N-ETHYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE lies in its specific combination of functional groups and its potential applications. The presence of both ethyl and phenyl groups, along with the butanamide backbone, gives the compound distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N'-[(E)-[4-(ethylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C16H22N4O3/c1-4-12-6-8-13(9-7-12)18-15(22)16(23)20-19-11(3)10-14(21)17-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,21)(H,18,22)(H,20,23)/b19-11+

InChI Key

KATUVQAGJGACAU-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC

Origin of Product

United States

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